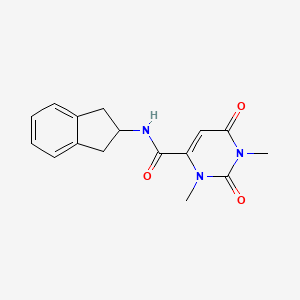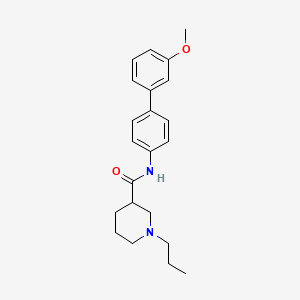
N-(2,3-dihydro-1H-inden-2-yl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-2-yl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide is a complex organic compound that features a unique structure combining an indane moiety with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through cyclization reactions involving aromatic precursors.
Pyrimidine Ring Formation: The pyrimidine ring is often constructed using condensation reactions between urea or its derivatives and β-dicarbonyl compounds.
Coupling Reaction: The final step involves coupling the indane moiety with the pyrimidine ring through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form indanone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or pyrimidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Indanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted amides or pyrimidines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-2-yl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indanone Derivatives: Compounds containing the indanone moiety, which share similar structural features and reactivity.
Pyrimidine Derivatives: Compounds with a pyrimidine ring, which may exhibit similar biological activities.
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide is unique due to its combination of the indane and pyrimidine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-13(9-14(20)19(2)16(18)22)15(21)17-12-7-10-5-3-4-6-11(10)8-12/h3-6,9,12H,7-8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARRAVDBCXBYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)NC2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-fluorobenzyl)-6-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3799383.png)
![1-cycloheptyl-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B3799390.png)

![4-methoxy-2-({3-[3-(3-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B3799411.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methoxypyridine](/img/structure/B3799412.png)
![2-[3-(1-phenylpyrazol-4-yl)pyrazol-1-yl]-N-(1-propyltriazol-4-yl)acetamide](/img/structure/B3799415.png)
![N-methyl-N-[1-(4-pyrimidinyl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3799435.png)
![N-[3-(3,4-dimethylphenoxy)propyl]-N-methyl-4-piperidinecarboxamide hydrochloride](/img/structure/B3799439.png)
![methyl {2-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]phenoxy}acetate](/img/structure/B3799440.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B3799447.png)
![ethyl 1-{[(3-acetylphenyl)amino]carbonyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B3799457.png)
![N-methyl-1-pyridin-3-yl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]ethanamine](/img/structure/B3799458.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3799465.png)
![2-({5-[(2,6-difluorophenoxy)methyl]isoxazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3799467.png)
